molecular formula C20H18N6O5 B2920010 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 922117-85-9

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2920010
CAS No.: 922117-85-9
M. Wt: 422.401
InChI Key: CUWWRAMHUWUWHZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • 5-(2-methylbenzyl): A lipophilic aromatic substituent enhancing membrane permeability.
  • 1-(2-aminoethyl): A flexible linker connecting the core to the carboxamide moiety.

The compound’s molecular formula is C₂₃H₂₁N₇O₅, with a molecular weight of 487.46 g/mol (calculated from analogs in ). Its structural features suggest applications in targeting enzymes like kinases or nitroreductases, though direct biological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5/c1-13-4-2-3-5-14(13)11-24-12-22-18-15(20(24)28)10-23-25(18)9-8-21-19(27)16-6-7-17(31-16)26(29)30/h2-7,10,12H,8-9,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWRAMHUWUWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article summarizes the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. Its molecular formula is C23H22N5O3C_{23}H_{22}N_5O_3, and it exhibits a molecular weight of approximately 435.46 g/mol. The presence of nitrofuran and carboxamide groups enhances its biological profile.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). The following points summarize its activity:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on NSCLC cell lines such as A549-P, H1975, and PC-9, with IC50 values ranging from 1.48 to 2.76 μM. This indicates a strong capacity to impede cancer cell growth .
  • Induction of Apoptosis : Flow cytometry analyses reveal that the compound induces apoptosis in a concentration-dependent manner in A549-P cells. This effect is critical for its therapeutic potential in oncology .
  • Downregulation of Key Proteins : The compound significantly downregulates the phosphorylation of epidermal growth factor receptor (EGFR), c-Met, and downstream AKT signaling pathways, which are pivotal in tumorigenesis .

2. Anti-inflammatory Effects

The compound also exhibits promising anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, with some compounds showing IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that our compound may share similar mechanisms in reducing inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including our compound:

StudyFindings
Atatreh et al. (2020)Demonstrated significant anti-inflammatory activity with IC50 values against COX-2 comparable to celecoxib .
BenchChem ResearchReported strong anticancer efficacy in NSCLC models with a tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg in vivo .
Patent WO2018099952A1Highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective cyclin-dependent kinase (CDK) inhibitors for treating proliferative diseases .

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound Name Substituent at Position 5 Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methylbenzyl 5-nitrofuran-2-carboxamide C₂₃H₂₁N₇O₅ 487.46 Nitro group enhances redox activity; moderate lipophilicity.
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide 3-(trifluoromethyl)benzyl Butanamide C₂₃H₂₄F₃N₅O₂ 475.47 CF₃ group increases metabolic stability and electronegativity.
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide 3-methylbenzyl Xanthene-9-carboxamide C₂₉H₂₅N₅O₃ 491.5 Bulky xanthene group may reduce solubility but improve target affinity.
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide 3-chlorobenzyl Cyclopentanecarboxamide C₂₀H₂₂ClN₅O₂ 399.9 Chlorine atom enhances halogen bonding; cyclopentane increases rigidity.

Impact of Substituents on Properties

  • Aromatic Substituents :

    • 2-methylbenzyl (target): Balances lipophilicity and steric hindrance.
    • 3-(trifluoromethyl)benzyl (): The CF₃ group increases electronegativity and resistance to oxidative metabolism .
    • 3-chlorobenzyl (): Chlorine improves halogen bonding with targets like kinases .
  • Carboxamide Moieties :

    • 5-nitrofuran-2-carboxamide (target): Nitro groups are pro-drug activators in antimicrobial agents, generating reactive intermediates under reductive conditions .
    • Butanamide (): Aliphatic chain may enhance solubility but reduce target specificity.
    • Xanthene-9-carboxamide (): Aromatic bulk likely improves binding to hydrophobic enzyme pockets but reduces aqueous solubility .

Molecular Networking and Fragmentation Patterns

Using LC-MS/MS-based molecular networking (), these analogs would cluster based on shared core fragmentation. For example:

  • The pyrazolo[3,4-d]pyrimidinone core generates characteristic fragments (e.g., m/z 150–200).
  • Substituent-specific fragments (e.g., nitrofuran at m/z 154, CF₃-benzyl at m/z 145) would differentiate clusters.
  • Cosine scores between the target compound and analogs like or 10 would likely exceed 0.8, indicating high structural similarity .

Research Implications

  • Lumping Strategies : Analogous compounds (e.g., varying benzyl groups) could be "lumped" for studying shared properties like solubility or metabolic stability, as described in .

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